Cas no 2171906-93-5 (2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid)

2-(3-{2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutyl backbone with an acetic acid side chain, offering structural rigidity and conformational constraints, which can enhance peptide stability and binding affinity. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis (SPPS). Its unique structure makes it valuable for developing modified peptides with tailored properties, such as improved metabolic stability or receptor selectivity. This derivative is particularly useful in medicinal chemistry and biochemical research for constructing complex peptide architectures.
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid structure
2171906-93-5 structure
Product Name:2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid
CAS No:2171906-93-5
MF:C26H30N2O5
MW:450.526807308197
CID:5928116
PubChem ID:165509326
Update Time:2025-08-05

2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2171906-93-5
    • EN300-1558955
    • 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid
    • Inchi: 1S/C26H30N2O5/c1-2-17(25(31)28-18-11-16(12-18)13-24(29)30)14-27-26(32)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23H,2,11-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)
    • InChI Key: VHVHGOJTSFDXIC-UHFFFAOYSA-N
    • SMILES: OC(CC1CC(C1)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)=O)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1558955-1.0g
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid
2171906-93-5
1g
$0.0 2023-06-05

2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid Related Literature

Additional information on 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid

2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid

The compound with CAS No 2171906-93-5, known as 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent studies in medicinal chemistry and pharmacology.

Fluorenylmethoxycarbonyl (Fmoc) groups, a key component of this molecule, are widely recognized for their role in peptide synthesis and as protecting groups in organic chemistry. The presence of the Fmoc group in this compound suggests its utility in advanced chemical modifications and functionalization strategies. Recent advancements in peptide-based drug design have highlighted the importance of such groups in enhancing the stability and bioavailability of therapeutic agents.

The cyclobutane ring within the structure introduces strain and rigidity, which can significantly influence the molecule's conformational flexibility and binding affinity to biological targets. Studies on strained ring systems have shown that such features can lead to improved pharmacokinetic profiles and enhanced interactions with target proteins, making this compound a valuable candidate for further exploration in drug development.

Moreover, the acetic acid moiety at the terminus of the molecule provides a carboxylic acid group, which can participate in hydrogen bonding and other non-covalent interactions critical for molecular recognition. This functional group is also amenable to further chemical modifications, such as esterification or amidation, enabling the creation of derivative compounds with tailored properties.

Recent research has focused on the synthesis and characterization of similar compounds, with particular emphasis on their applications in targeted therapy and enzyme inhibition. For instance, studies have demonstrated that analogs of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In terms of synthetic methodology, the construction of this compound likely involves multi-step processes, including peptide coupling reactions, ring-forming strategies, and functional group transformations. The use of Fmoc chemistry ensures precise control over the synthesis process, allowing for high yields and excellent stereochemical outcomes.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide critical insights into the molecular integrity and structural integrity of the synthesized product.

In summary, 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid represents a cutting-edge advancement in organic synthesis with promising applications in pharmaceutical research. Its unique combination of functional groups and structural features positions it as a valuable tool for developing innovative therapeutic agents tailored to address complex medical challenges.

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